molecular formula C20H34O5 B1175097 Prostaglandin F2a;PGF2alpha CAS No. 146388-90-1

Prostaglandin F2a;PGF2alpha

Cat. No.: B1175097
CAS No.: 146388-90-1
M. Wt: 354.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2alpha, also known as dinoprost, is a naturally occurring prostaglandin that plays a crucial role in various physiological processes. It is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandin F2alpha is primarily involved in the regulation of reproductive functions, including the induction of labor and the control of menstrual cycles. It is also used in veterinary medicine to manage reproductive health in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin F2alpha involves several steps, starting from readily available starting materials. One common method involves the use of dichloro-containing bicyclic ketone as a precursor. The synthesis includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction. These steps are crucial for setting the stereochemical configurations under mild conditions .

Industrial Production Methods: Industrial production of Prostaglandin F2alpha typically involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of biocatalysis and stereoselective reactions is common in industrial settings to achieve the desired stereochemistry and efficiency .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Prostaglandin F2alpha has a wide range of scientific research applications:

Mechanism of Action

Prostaglandin F2alpha exerts its effects by binding to the prostaglandin F2alpha receptor, a member of the G-protein-coupled receptor family. This binding activates intracellular signaling pathways, leading to various physiological responses. In the uterus, it promotes myometrial contractility, which is essential for labor induction. The compound also stimulates the release of oxytocin, forming a positive feedback loop that enhances its effects .

Comparison with Similar Compounds

Prostaglandin F2alpha is unique among prostaglandins due to its specific receptor interactions and physiological effects. Similar compounds include:

    Prostaglandin E2: Involved in inflammation and pain regulation.

    Prostaglandin D2: Plays a role in sleep regulation and allergic responses.

    Prostaglandin I2: Known for its vasodilatory and anti-platelet aggregation effects.

    Thromboxane A2: Promotes platelet aggregation and vasoconstriction.

Prostaglandin F2alpha stands out for its significant role in reproductive health and its specific receptor-mediated actions.

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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